2-(3-Acetylphenyl)-5-hydroxypyridine
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Overview
Description
2-(3-Acetylphenyl)-5-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a hydroxyl group at the 5-position and an acetylphenyl group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylphenylboronic acid with 5-bromopyridin-2-ol in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste. Catalysts and reagents are selected based on their availability, cost, and reusability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(3-Acetylphenyl)-5-pyridone.
Reduction: Formation of 2-(3-Hydroxyphenyl)-5-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Acetylphenyl)-5-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-5-hydroxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylphenyl)pyridine: Lacks the hydroxyl group at the 5-position, which may affect its reactivity and biological activity.
5-Hydroxy-2-phenylpyridine: Lacks the acetyl group, which may influence its chemical properties and applications.
2-(3-Hydroxyphenyl)-5-hydroxypyridine: Contains an additional hydroxyl group, which may enhance its solubility and reactivity.
Uniqueness
2-(3-Acetylphenyl)-5-hydroxypyridine is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(5-hydroxypyridin-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(16)8-14-13/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPTRASWUEMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692527 |
Source
|
Record name | 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-43-9 |
Source
|
Record name | 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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